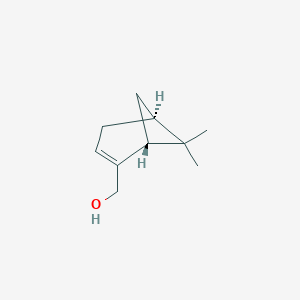

(-)-Myrtenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial and Antibiofilm Activity:

Myrtenol exhibits potent antibacterial activity against various pathogens, including multidrug-resistant strains. Studies have shown its effectiveness in inhibiting the growth and disrupting the biofilms formed by these bacteria. This disruption weakens the bacteria's defense mechanisms, making them more susceptible to antibiotics and potentially reducing the emergence of resistance []. Additionally, myrtenol has been shown to be effective against fungi, including the notorious Candida auris [].

Anti-inflammatory and Neuroprotective Properties:

Research suggests that myrtenol possesses significant anti-inflammatory and neuroprotective properties. Studies have demonstrated its ability to reduce inflammation and improve neurological function in animal models of stroke and other brain injuries. This effect is attributed to its ability to modulate various cellular pathways involved in inflammation and cell death.

Pain Relief Potential:

Myrtenol has shown promise in managing pain, particularly orofacial pain, which affects the face and mouth. Studies in mice suggest that myrtenol can reduce pain and inflammation associated with orofacial conditions by inhibiting specific signaling pathways involved in pain perception [].

Other Potential Applications:

Emerging research explores the potential of myrtenol in various other areas, including:

- Antiviral activity: Studies are investigating myrtenol's potential against various viruses, including herpes simplex virus.

- Cancer research: Preliminary research suggests that myrtenol may have anti-cancer properties, but further investigation is needed.

(-)-Myrtenol is a naturally occurring monoterpenoid alcohol, primarily isolated from the Taxus genus of plants. Its IUPAC name is (6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol, and it has the molecular formula C₁₀H₁₆O. This compound is characterized by a bicyclic structure that contributes to its unique properties and reactivity. Myrtenol exists in two enantiomeric forms: (+)-myrtenol and (-)-myrtenol, with the latter being the more biologically active form .

- Amination Reactions: It can undergo amination reactions using catalysts such as gold nanoparticles supported on metal oxides, leading to the formation of amine derivatives .

- Hydration: The compound has been shown to form stable hydrates due to hydrogen bonding interactions with water, which affects its conformational landscape .

- Oxidation: Myrtenol can be oxidized to yield other functionalized compounds, expanding its utility in synthetic organic chemistry .

(-)-Myrtenol exhibits a range of biological activities:

- Antimicrobial Properties: It has been reported to inhibit bacterial growth by interacting with fatty acids in bacterial cell walls, making it a potential candidate for use in antimicrobial formulations .

- Anti-inflammatory Effects: Studies suggest that myrtenol can modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

- Insecticidal Activity: The compound demonstrates insect repellent properties, which have been explored for agricultural applications.

Several synthesis methods for (-)-myrtenol have been developed:

- Biotransformation: Myrtenol can be produced through biotransformation processes involving microbial fermentation of terpenes like α-terpineol .

- Chemical Synthesis: Laboratory synthesis typically involves multi-step reactions starting from simpler terpenoid precursors, utilizing various reagents and catalysts to achieve the desired stereochemistry and functional groups .

(-)-Myrtenol has diverse applications across several fields:

- Fragrance Industry: Its pleasant aroma makes it a valuable ingredient in perfumes and cosmetics.

- Pharmaceuticals: Due to its biological activities, myrtenol is explored for potential therapeutic uses in medicine.

- Agricultural Chemicals: Its insecticidal properties make it suitable for developing natural pesticides and repellents.

Research into the interactions of (-)-myrtenol with other compounds reveals significant insights:

- Studies have shown that myrtenol can form complexes with various biological macromolecules, influencing its bioavailability and activity.

- Interaction studies highlight its role in modulating enzyme activities and cellular signaling pathways, further enhancing its therapeutic potential .

Several compounds share structural or functional similarities with (-)-myrtenol. Here are some notable examples:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| (+)-Myrtenol | Monoterpenoid alcohol | Enantiomer of (-)-myrtenol; different bioactivity |

| α-Terpineol | Monoterpenoid alcohol | Known for its strong aroma; used in fragrances |

| Linalool | Monoterpenoid alcohol | Exhibits strong anti-inflammatory properties |

| Geraniol | Monoterpenoid alcohol | Commonly used in perfumes; has antimicrobial effects |

The uniqueness of (-)-myrtenol lies in its specific conformational stability and biological activities, distinguishing it from these similar compounds while offering a range of applications across industries.

Biogenesis in Plant Metabolic Systems

(-)-Myrtenol represents a monoterpene alcohol derived from the bicyclic pinane skeleton, classified under the molecular formula C₁₀H₁₆O with a molecular weight of 152.2334 daltons [3]. The compound exists as the (1R)-(-)-myrtenol enantiomer, distinguished by its specific stereochemical configuration at the bicyclo[3.1.1]hept-2-ene-2-methanol framework [2]. The biosynthetic formation of (-)-myrtenol occurs through sophisticated metabolic networks operating within specialized plant cellular compartments, principally involving the methylerythritol phosphate pathway in plastids and subsequent oxidative transformations [27] [28].

The fundamental biosynthetic machinery for (-)-myrtenol production relies on the universal terpenoid precursor pathways that generate isopentenyl diphosphate and dimethylallyl diphosphate [29]. These five-carbon building blocks undergo sequential condensation reactions catalyzed by prenyltransferases to produce geranyl diphosphate, the immediate precursor for monoterpene biosynthesis [4]. The methylerythritol phosphate pathway, localized within plastids, provides the primary carbon flux for monoterpene formation through a series of seven enzymatic reactions consuming D-glyceraldehyde-3-phosphate and pyruvate [29] [33].

α-Pinene Oxidative Transformation Pathways

The primary biosynthetic route to (-)-myrtenol proceeds through the oxidative transformation of α-pinene, representing one of the most significant monoterpene biotransformation pathways in nature [8] [9]. α-Pinene serves as the immediate precursor substrate, undergoing regioselective allylic oxidation to yield myrtenol and its corresponding aldehyde derivative, myrtenal [9] [10]. This transformation occurs through selenium dioxide-mediated oxidation mechanisms, demonstrating remarkable chemoselectivity toward the allylic methyl group positioned adjacent to the endocyclic double bond [9] [13].

Experimental investigations utilizing selenium dioxide as the oxidizing agent under oxygen pressure conditions at 134°C have demonstrated conversion efficiencies reaching 41% with selectivity toward myrtenol ranging from 16% to 84% depending on reaction parameters [10] [13]. The oxidative pathway exhibits temperature-dependent selectivity patterns, with lower temperatures favoring myrtenol formation while elevated temperatures promote further oxidation to myrtenal [10]. The reaction mechanism proceeds through initial hydrogen abstraction from the allylic position, followed by oxygen incorporation to generate the corresponding alcohol functionality [9].

Palladium-promoted selenium dioxide catalysts supported on silica demonstrate enhanced catalytic performance, achieving 12% conversion levels with 62% selectivity toward myrtenal after 8 hours of reaction time [13]. The catalytic system operates through selenium species activation, wherein palladium modification alters the reducibility characteristics of selenium dioxide, leading to improved allylic oxidation efficiency [13]. The transformation pathway represents a crucial metabolic route in plant systems, particularly within coniferous species where α-pinene constitutes a major monoterpene component of essential oils and oleoresins [8].

Table 1: α-Pinene Oxidative Transformation Products

| Product | Chemical Formula | Molecular Weight | Transformation Type | Selectivity (%) | Reaction Conditions |

|---|---|---|---|---|---|

| Myrtenol | C₁₀H₁₆O | 152.23 | Allylic oxidation to alcohol | 16-84 | SeO₂, O₂ pressure, 134°C |

| Myrtenal | C₁₀H₁₄O | 150.22 | Allylic oxidation to aldehyde | 34-84 | SeO₂, O₂ pressure, 134°C |

| Verbenol | C₁₀H₁₆O | 152.23 | Hydroxylation | 15-30 | Various oxidants |

| Verbenone | C₁₀H₁₄O | 150.22 | Ketone formation | 10-25 | Various oxidants |

| Nopol | C₁₀H₁₆O₂ | 168.23 | Prins reaction product | 60-85 | Formaldehyde, acid catalyst |

Enzymatic Mechanisms in Terpene Cyclization

The enzymatic formation of the bicyclic pinane skeleton that serves as the foundation for (-)-myrtenol biosynthesis involves highly specialized terpene cyclase enzymes that catalyze complex carbocation-mediated cyclization reactions [11] [35] [36]. Terpene cyclases responsible for monoterpene formation operate through Class I mechanisms, characterized by ionization-dependent initiation involving the conserved aspartate-rich DDXXD motif that coordinates three magnesium ions essential for catalytic function [35] [38] [41].

The cyclization process begins with the ionization of geranyl diphosphate through metal-mediated departure of the pyrophosphate group, generating an allylic carbocation intermediate that undergoes subsequent ring closure to form the bicyclic pinane framework [35] [39]. The enzymatic mechanism involves sophisticated carbocation stabilization through cation-π interactions with aromatic residues within the active site, enabling precise control over the cyclization cascade [11] [40]. The formation of α-pinene, the immediate precursor to (-)-myrtenol, proceeds through a concerted cyclization mechanism involving tertiary carbocation intermediates that are stabilized through hyperconjugative interactions [37].

Structural analysis of terpene cyclases reveals the presence of additional conserved motifs, including the (N/D)DXX(S/T)XXXE sequence that participates in the coordination of the second and third magnesium ions required for optimal catalytic activity [41]. The serine or threonine residue within this motif provides crucial hydroxyl group coordination, and substitution studies demonstrate that replacement with alanine results in significant loss of catalytic activity [41]. Interestingly, glycine substitution at this position partially restores activity, potentially through accommodation of water molecules that substitute for the missing hydroxyl functionality [41].

The compartmentalization of terpene cyclase activities reflects the dual pathway organization of terpenoid biosynthesis, with monoterpene and diterpene cyclases predominantly localized within plastids where the methylerythritol phosphate pathway provides precursor substrates [28] [32]. The methylerythritol phosphate pathway operates in plastids and supplies isopentenyl diphosphate and dimethylallyl diphosphate for the formation of monoterpenes, diterpenes, and tetraterpenes, while the cytosolic mevalonate pathway primarily supports sesquiterpene biosynthesis [27] [33].

Table 2: Terpene Cyclase Enzymatic Mechanisms

| Enzyme Class | Initiation Mechanism | Metal Cofactor | Substrate Binding | Carbocation Formation | Typical Products | Cellular Location | Key Motifs |

|---|---|---|---|---|---|---|---|

| Class I Terpene Cyclase | Ionization-dependent (DDXXD motif) | Mg²⁺ (3 ions) | Diphosphate ionization | Metal-mediated PPi departure | Monoterpenes, sesquiterpenes, diterpenes | Plastids (mono-/diterpenes), Cytosol (sesquiterpenes) | DDXXD, (N/D)DXX(S/T)XXXE |

| Class II Terpene Cyclase | Protonation-dependent (DXDD motif) | None required | Protonation of double bond/epoxide | Acid-catalyzed protonation | Triterpenes, sterols | Endoplasmic reticulum | DXDD |

Phytochemical Distribution Patterns

Essential Oil Composition in Myrtaceae Family

The Myrtaceae family represents one of the most significant botanical sources of (-)-myrtenol, with numerous species demonstrating quantifiable concentrations of this monoterpene alcohol within their essential oil profiles [16] [18] [19]. Myrtus communis, commonly known as myrtle, serves as a representative species wherein (-)-myrtenol occurs as a consistent component of the essential oil composition, typically ranging from 0.6% to 0.8% of the total volatile fraction [44]. Comparative analysis of Myrtus communis populations from geographically distinct locations reveals variation in (-)-myrtenol content, with samples from Montenegro demonstrating concentrations of 0.8% in southern populations and 0.6% in northern populations [44].

The essential oil yield from Myrtaceae species exhibits considerable variation, with Myrtus communis producing yields ranging from 0.72% to 0.81% by weight of dried plant material [44]. Myrcia paivae, another significant member of the Myrtaceae family, demonstrates higher essential oil yields of 1.69%, although specific (-)-myrtenol quantification data remains limited for this species [16]. The chemical composition of Myrtaceae essential oils typically features monoterpenes as the predominant class, with oxygenated monoterpenes comprising up to 70.1% of the total composition in certain Myrtus communis populations [44].

Callistemon citrinus and Melaleuca subulata, representing additional Myrtaceae genera, produce essential oils characterized by high concentrations of 1,8-cineole and α-pinene, the latter serving as the biosynthetic precursor to (-)-myrtenol [17]. Callistemon citrinus essential oils obtained through hydrodistillation contain 37.4% 1,8-cineole, while hydrodistillation assisted by microwave yields 56.43% of this oxygenated monoterpene [17]. Melaleuca subulata demonstrates particularly high α-pinene content, reaching 47.06% through conventional hydrodistillation and 38.97% using microwave-assisted extraction [17].

The phytochemical distribution of (-)-myrtenol within Myrtaceae species correlates with the presence of specialized secretory structures, including oil glands and resin ducts that serve as storage sites for volatile monoterpenes [19]. These anatomical features facilitate the accumulation of (-)-myrtenol and related compounds, contributing to the characteristic aromatic properties of Myrtaceae species [20]. The biosynthetic capacity for (-)-myrtenol production appears to be conserved across multiple genera within the family, suggesting evolutionary retention of the enzymatic machinery required for this transformation [18].

Table 3: Essential Oil Composition in Myrtaceae Family

| Species | Essential Oil Yield (%) | Myrtenol Content (%) | α-Pinene Content (%) | 1,8-Cineole Content (%) | Dominant Terpene Class |

|---|---|---|---|---|---|

| Myrtus communis (Montenegro S1) | 0.72 | 0.8 | 14.7 | 25.7 | Oxygenated monoterpenes (70.1%) |

| Myrtus communis (Montenegro S2) | 0.81 | 0.6 | 35.9 | 23.9 | Monoterpene hydrocarbons (45.3%) |

| Myrcia paivae | 1.69 | nd | 6.39 | nd | Hydrocarbon monoterpenes (77.93%) |

| Callistemon citrinus (HD) | 0.70 | nd | nd | 37.4 | Oxygenated monoterpenes |

| Callistemon citrinus (HDAM) | 0.76 | nd | nd | 56.43 | Oxygenated monoterpenes |

| Melaleuca subulata (HD) | 0.73 | nd | 47.06 | 16.13 | Monoterpene hydrocarbons |

| Melaleuca subulata (HDAM) | 0.81 | nd | 38.97 | 19.89 | Monoterpene hydrocarbons |

Seasonal Variation in Conifer Resin Content

Coniferous species demonstrate pronounced seasonal fluctuations in monoterpene content, including (-)-myrtenol and its biosynthetic precursor α-pinene, reflecting dynamic metabolic responses to environmental conditions and physiological demands [22] [23] [25]. Austrocedrus chilensis, a South American gymnosperm, exhibits distinct seasonal patterns in diterpene resin composition, with principal component analysis revealing clear associations between chemical composition and collection season [22]. Summer collections are characterized by elevated concentrations of Z-communic acid and related compounds, while winter samples demonstrate correlation with torulosic acid in female trees [22].

Pinus radiata populations display seasonal variation in needle terpene content, with α-pinene concentrations showing significant fluctuation throughout the year [23]. Trees subjected to bark beetle attack demonstrate lower concentrations of α-pinene, β-pinene, and limonene during July and November compared to non-attacked individuals [23]. The seasonal pattern suggests that higher concentrations of these monoterpenes, including α-pinene as the precursor to (-)-myrtenol, may provide defensive benefits against insect herbivory [23].

Chamaecyparis formosensis demonstrates age-dependent seasonal emission patterns, with saplings exhibiting higher terpene emissions during cold seasons ranging from 64.40 to 140.74 ng g⁻¹ h⁻¹, while warm season emissions decrease to 55.63-63.48 ng g⁻¹ h⁻¹ [25]. Adult trees display contrasting patterns with higher emissions during warm seasons reaching 101.49-181.35 ng g⁻¹ h⁻¹ [25]. The monoterpenoid fraction dominates emissions in both age classes, accounting for more than 80% of total terpene production [25].

Mediterranean woody species, including Pinus halepensis, demonstrate seasonal storage patterns with maximum terpene accumulation occurring in autumn and minimum levels in spring [26]. The seasonal variation in monoterpene content ranges from 0.01% to 1.77% of dry matter, with emission rates varying from 2 to 40 μg g⁻¹ dry matter h⁻¹ [26]. Temperature emerges as the primary environmental factor controlling emission rates, while storage patterns follow independent seasonal rhythms related to biosynthetic activity and metabolic demands [26].

The seasonal variation in conifer resin content reflects complex interactions between biosynthetic enzyme activity, environmental stress responses, and developmental programs [24]. Hyptis crenata studies demonstrate that β-pinene content correlates significantly with precipitation and humidity levels, while other monoterpenes including α-pinene show relatively stable concentrations throughout seasonal cycles [24]. The chemical variability has significant implications for the availability of (-)-myrtenol precursors and the overall monoterpene metabolic flux within coniferous ecosystems [22] [25].

Table 4: Seasonal Variation in Conifer Terpene Content

| Species | Season | Total Terpene Emission Range (ng g⁻¹ h⁻¹) | Dominant Compounds | Seasonal Pattern |

|---|---|---|---|---|

| Pinus radiata | Spring/Summer vs Autumn/Winter | 15-45 | α-pinene, β-pinene, limonene | Higher α-pinene in attacked trees (March) |

| Austrocedrus chilensis | Summer/Winter/Spring | Variable by compound | Z-communic acid, E-communic acid, ferruginol | Compound-specific seasonal variation |

| Chamaecyparis formosensis (saplings) | Cold vs Warm seasons | 64.40-140.74 (cold), 55.63-63.48 (warm) | Monoterpenoids (>80%) | Higher emissions in cold seasons |

| Chamaecyparis formosensis (adult) | Cold vs Warm seasons | 101.49-181.35 (warm) | Monoterpenoids (>80%) | Higher emissions in warm seasons |

| Pinus halepensis | Spring vs Autumn | 2-40 | α-pinene, limonene | Maximum storage in autumn, minimum in spring |